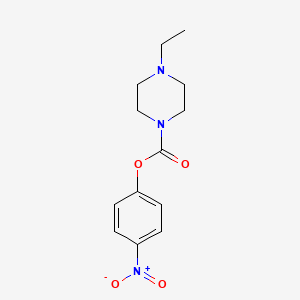

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate is an organic compound with the molecular formula C13H17N3O4 It is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further substituted with an ethyl group and a carboxylate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate typically involves the reaction of 4-nitrophenol with 4-ethylpiperazine in the presence of a suitable carboxylating agent. One common method includes the use of ethyl chloroformate as the carboxylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis. Purification steps typically include recrystallization or chromatographic techniques to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Nucleophiles like amines, thiols, under basic conditions.

Hydrolysis: Aqueous acid or base, elevated temperatures.

Major Products Formed:

Reduction: 4-Aminophenyl 4-ethylpiperazine-1-carboxylate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Hydrolysis: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Enzyme Inhibition

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate has been studied for its inhibitory effects on serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are crucial in the endocannabinoid system, which regulates various physiological processes including pain, mood, and appetite.

- Mechanism of Action : The compound acts as a carbamate, which can selectively inhibit FAAH and MAGL. Its structure allows for modifications that enhance selectivity and potency against these targets. For instance, studies have shown that modifications to the piperazine ring can significantly influence the inhibitory activity against these enzymes .

2. Neuroprotective Properties

Research indicates that derivatives of 4-nitrophenyl piperazine compounds exhibit neuroprotective effects. In particular, they have been implicated in preventing glutamate-induced neurotoxicity in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Huntington's disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Various studies have demonstrated that:

- Substituents on the Piperazine Ring : Different substituents can enhance or diminish the compound's ability to inhibit FAAH and MAGL. For example, bulky groups may improve selectivity for MAGL over FAAH, which is crucial for minimizing side effects during therapeutic use .

- Carbamate Functionality : The presence of a nitrophenyl group linked to a carbamate enhances the compound's reactivity with serine residues in the active sites of target enzymes, leading to effective inhibition .

Case Studies

Several case studies highlight the practical applications of this compound:

- In Vivo Studies : In animal models, compounds based on this structure have shown promise in elevating endocannabinoid levels, which correlate with improved behavioral outcomes in pain and anxiety models. These findings suggest that such compounds could be developed into therapeutic agents for chronic pain management .

- Drug Development : The compound has been explored as a scaffold for developing dual inhibitors targeting both FAAH and MAGL. This dual inhibition could provide a more comprehensive approach to modulating the endocannabinoid system, potentially leading to novel treatments for various disorders including anxiety and depression .

Mécanisme D'action

The mechanism of action of 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity. The compound may affect various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

4-Nitrophenyl 4-methylpiperazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

4-Nitrophenyl 4-phenylpiperazine-1-carboxylate: Contains a phenyl group instead of an ethyl group.

4-Nitrophenyl 4-isopropylpiperazine-1-carboxylate: Substituted with an isopropyl group.

Uniqueness: 4-Nitrophenyl 4-ethylpiperazine-1-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, influencing the compound’s interaction with molecular targets.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and applications

Activité Biologique

4-Nitrophenyl 4-ethylpiperazine-1-carboxylate (also referred to as Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications.

Chemical Structure:

- IUPAC Name: Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

- Molecular Formula: C13H17N3O4

- CAS Number: 2933428

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .

- Receptor Interaction: It potentially interacts with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety, although specific receptor targets require further elucidation .

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

- Anti-inflammatory Activity: In vitro studies suggest that it can reduce inflammation markers, indicating potential therapeutic applications in conditions like arthritis .

- Antidepressant and Anxiolytic Effects: Preliminary research indicates that derivatives of piperazine compounds, including this one, may exhibit antidepressant-like effects in animal models .

Case Studies

- Study on Inflammatory Response:

- Neuropharmacological Assessment:

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

| Compound Name | Anti-inflammatory | Antidepressant | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | COX inhibition, receptor interaction |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | Moderate | No | Limited data on mechanism |

| Methyl 4-(pyrimidin-2-ylmethyl)benzoate | Yes | Yes | Enzyme inhibition |

Research Findings

Recent investigations have focused on the conformational behavior of piperazine derivatives using NMR spectroscopy. These studies reveal that substituents like the nitrophenyl group influence the conformational dynamics and stability of the piperazine ring, which may affect biological activity .

Propriétés

IUPAC Name |

(4-nitrophenyl) 4-ethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-14-7-9-15(10-8-14)13(17)20-12-5-3-11(4-6-12)16(18)19/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSGOJSORYPUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.